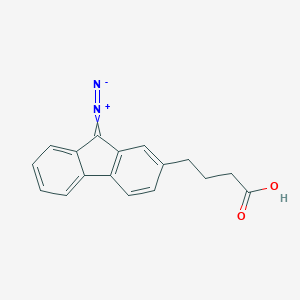
9-Diazofluorene-2-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Diazofluorene-2-butyric acid, also known as this compound, is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photochemical Applications
Photoactivable Reagent:
9-Diazofluorene-2-butyric acid has been identified as a novel photoactivable reagent for studying membrane hydrophobic cores. Research indicates that it effectively labels single bilayer vesicles composed of egg phosphatidylcholine. This labeling occurs at specific sites on the fatty acyl chains, which can be traced between carbon atoms 4 and 6. The ability to label membranes at varying depths enhances the understanding of membrane dynamics and interactions .
Fluorescent Dyes:
The compound has also been investigated for its potential as a fluorescent dye. Under specific light irradiation, non-fluorescent 9-diazofluorene can convert to fluorescent products via carbene insertion, resulting in significant fluorescence enhancement (10 to 20 times) and large Stokes shifts. This property makes it suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and bioimaging .
Biochemical Research
Membrane Studies:
In biochemical contexts, the use of this compound allows for the exploration of membrane properties and behaviors. By employing this compound as a probe, researchers can gain insights into the hydrophobic regions of membranes, which is crucial for understanding various biological processes such as signal transduction and membrane protein interactions .
Material Science
Development of Photoconvertible Materials:
The compound's ability to undergo photolysis makes it an attractive candidate for developing photoconvertible materials. These materials can change their properties upon exposure to light, which can be harnessed in creating smart materials for various applications, including sensors and actuators .
Case Studies
Several studies exemplify the utility of this compound:
- Case Study 1: Membrane Labeling
- Case Study 2: Fluorescent Properties
特性
CAS番号 |
119494-25-6 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.3 g/mol |
IUPAC名 |
4-(9-diazofluoren-2-yl)butanoic acid |
InChI |
InChI=1S/C17H14N2O2/c18-19-17-14-6-2-1-5-12(14)13-9-8-11(10-15(13)17)4-3-7-16(20)21/h1-2,5-6,8-10H,3-4,7H2,(H,20,21) |
InChIキー |
TWLXVTRYICAUEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)CCCC(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)CCCC(=O)O |
Key on ui other cas no. |
119494-25-6 |
同義語 |
9-diazofluorene-2-butyric acid DAF-BA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















